2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(2-Methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid involves multiple steps, including decarboxylation, esterification, and reactions with thiocyanate and bromine to produce intermediates for further reactions. For instance, benzo[b] thiophene derivatives have been synthesized through oxidative cyclization and reduction processes (Campaigne & Abe, 1975). Additionally, the synthesis of similar compounds such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid showcases complex reactions involving methylation, ethylation, and oxidation (Wang Yu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, reveals detailed crystallographic data and atomic coordinates, showcasing the importance of hydrogen bonding in the structural stability (Kennedy et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2-[(2-Methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid and its derivatives are complex and diverse. For example, the compound 2,4-dimethoxybenzoic acid forms unusual intramolecular hydrogen bonds, demonstrating the intricate chemical behavior and properties of these molecules (Barich et al., 2004).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of compounds like 2-[(2-Methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid. The analysis of related compounds, such as 2,4-dimethoxybenzoic acid, provides insights into their nearly planar structures and the steric interactions dictating the orientation of methyl and carboxylic acid groups (Barich et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-[(2-Methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid derivatives can be deduced from their synthesis and reactions. The reactivity with thiols, cyclization behavior, and interactions in various chemical environments highlight the compound's versatility and potential for further research and application in chemical synthesis (Nagase, 1974).
properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-8-7-10(14(17)18)13(20-8)15-12(16)9-5-3-4-6-11(9)19-2/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRNHADELUALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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